molecular formula C24H22N6O2S B2567658 5-(5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole CAS No. 1115979-79-7

5-(5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole

Cat. No. B2567658
CAS RN: 1115979-79-7
M. Wt: 458.54
InChI Key: JYIFNIXIDHQZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C24H22N6O2S and its molecular weight is 458.54. The purity is usually 95%.
BenchChem offers high-quality 5-(5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

One notable application of related compounds involves their role in catalysis, particularly in C-C cross-coupling reactions. For example, substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles, which share structural similarities with the compound of interest, have been synthesized and used as ligands in the preparation of palladium(II) complexes. These complexes exhibited high turnover numbers in catalyzing C-C cross-coupling reactions under green chemistry conditions, suggesting a potential for the compound of interest in similar catalytic applications (Bumagin et al., 2018).

Corrosion Inhibition

Another area of application for structurally related compounds is in corrosion inhibition. For instance, derivatives of 1,3,4-oxadiazole have been studied for their ability to inhibit corrosion of mild steel in sulfuric acid. These studies suggest that compounds featuring the 1,3,4-oxadiazole moiety can form protective layers on metal surfaces, potentially making the compound of interest useful as a corrosion inhibitor in industrial applications (Ammal et al., 2018).

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole and 1,2,3-triazole moieties have also been investigated for their antimicrobial properties. A series of novel 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles were synthesized and evaluated for their in vitro growth inhibition of various microorganisms. This suggests that the compound might have applications in the development of new antimicrobial agents (Sindhu et al., 2013).

Material Science and Fluorescence

Related compounds have been used to develop fluorescent chemosensors for metal ion detection, indicating that the compound of interest may have potential applications in material science, particularly in the development of novel sensors. For example, 2,5-diphenyl[1,3,4]oxadiazole-based fluorescent chemosensors have been reported to discriminate between Cd(II) and Zn(II) ions, suggesting the possibility of using similar compounds in sensing and detection technologies (Formica et al., 2018).

properties

IUPAC Name

5-[5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazol-4-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O2S/c1-14-5-7-18(8-6-14)23-25-20(16(3)31-23)13-30-15(2)21(27-29-30)24-26-22(28-32-24)17-9-11-19(33-4)12-10-17/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIFNIXIDHQZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C4=NC(=NO4)C5=CC=C(C=C5)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.